molecular formula C16H23NO B12963349 3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-

3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-

Cat. No.: B12963349
M. Wt: 245.36 g/mol
InChI Key: HVQALUOOMSSOAM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done by starting with an acyclic precursor that contains all the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Commonly used to reduce carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-benzyl-3-azabicyclo[3.2.1]octan-8-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-9-8-16-14-6-7-15(16)12-17(11-14)10-13-4-2-1-3-5-13/h1-5,14-16,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQALUOOMSSOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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